molecular formula C8H5BrCl2F2O B1460293 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide CAS No. 1806350-65-1

3,4-Dichloro-5-(difluoromethoxy)benzyl bromide

Cat. No.: B1460293
CAS No.: 1806350-65-1
M. Wt: 305.93 g/mol
InChI Key: VQBJHXDKZFILQG-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(difluoromethoxy)benzyl bromide (CAS: 1806276-10-7, referenced in AK Scientific materials ) is a halogenated benzyl bromide derivative with a molecular formula of C₈H₄BrCl₂F₂O and a molecular weight of 310.93 g/mol. This compound features a benzyl bromide core substituted with two chlorine atoms at the 3- and 4-positions and a difluoromethoxy group at the 5-position. Its structural complexity and electron-withdrawing substituents make it a valuable intermediate in medicinal chemistry and agrochemical synthesis, particularly in nucleophilic substitution reactions .

Properties

IUPAC Name

5-(bromomethyl)-1,2-dichloro-3-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2F2O/c9-3-4-1-5(10)7(11)6(2-4)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBJHXDKZFILQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,4-Dichlorobromobenzene Intermediate

A key precursor, 3,4-dichlorobromobenzene, can be synthesized from orthodichlorobenzene via controlled bromination. The process involves:

Procedure Highlights:

  • Orthodichlorobenzene is mixed with reduced iron powder.
  • Bromine water is added dropwise under stirring.
  • The reaction proceeds at controlled temperature to avoid side reactions.
  • After completion, the reaction mixture is washed and dried to isolate crude 3,4-dichlorobromobenzene.

Purification:

  • Multistage solution crystallization (1 to 3 stages) is employed to purify the crude product.
  • The process uses the by-product 2,3-dichlorobromobenzene as a solvent to avoid contamination by external solvents.
  • This method enhances yield, purity, and production efficiency by minimizing side reactions during distillation.

Typical Purity and Yield Data:

Component Content (%)
3,4-Dichlorobromobenzene (product) 91.8
2,3-Dichlorobromobenzene (by-product) 6.7
Orthodichlorobenzene (unreacted) 0.7

This method yields a high-purity 3,4-dichlorobromobenzene intermediate suitable for further functionalization.

Introduction of Difluoromethoxy Group

While specific direct preparation methods for 3,4-dichloro-5-(difluoromethoxy)benzyl bromide are limited in the available literature, the difluoromethoxy substituent is typically introduced by nucleophilic aromatic substitution or via fluorination of methoxy precursors on the aromatic ring.

  • The difluoromethoxy group (-OCF2H) is often installed by reacting appropriate phenol derivatives with difluorocarbene sources or difluoromethylating agents.
  • Alternatively, the trifluoromethoxy analogs are prepared via similar routes, suggesting analogous methods for difluoromethoxy derivatives.

Formation of Benzyl Bromide Functionality

The benzyl bromide group is commonly introduced by bromination of the corresponding benzyl alcohol or methyl-substituted aromatic compound.

Typical Methods:

Reaction Conditions:

  • Solvents such as dichloromethane or carbon tetrachloride are used.
  • Reactions are conducted under reflux or room temperature depending on reagents.
  • Purification by extraction and recrystallization or chromatography.

Summary Table of Preparation Steps

Step No. Process Stage Key Reagents/Conditions Product/Intermediate Notes
1 Bromination of orthodichlorobenzene Orthodichlorobenzene, Fe powder, bromine water, 20–25°C, 1–4 h 3,4-Dichlorobromobenzene (crude) Multistage crystallization for purity
2 Introduction of difluoromethoxy group Difluorocarbene source or difluoromethylating agent 3,4-Dichloro-5-(difluoromethoxy)benzene derivative Methods inferred from related fluorinated compounds
3 Benzyl bromide formation Benzyl alcohol derivative, PBr3 or HBr or NBS, solvent, reflux This compound Radical or substitution bromination

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The bromomethyl group in 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products:

    Nucleophilic Substitution: Products include azides, nitriles, and amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactive bromine atom allows for various transformations, including:

  • Nucleophilic Substitution: The bromine can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: It can be oxidized to form benzyl alcohols or reduced to yield benzyl derivatives.

Table 1: Reaction Types and Conditions

Reaction TypeReagents UsedConditions
Nucleophilic SubstitutionSodium azide, potassium thiolatePolar aprotic solvents (e.g., DMSO), room temperature
OxidationPotassium permanganate, chromium trioxideAcidic or basic conditions
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous solvents

Biological Research

Recent studies have indicated that 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide exhibits potential antimicrobial and anticancer properties. Its mechanism of action involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to structural modifications that can inhibit microbial growth or cancer cell proliferation.

Case Study: Antimicrobial Activity

A study evaluated the compound's effectiveness against various bacterial strains:

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

The results indicate significant antimicrobial activity, particularly against Gram-positive bacteria.

Pharmaceutical Applications

The compound is being explored as a building block for drug development due to its unique chemical properties. Its ability to modify biomolecules makes it a candidate for creating novel therapeutic agents.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of agrochemicals and specialty chemicals. The presence of fluorine enhances the biological activity of compounds derived from it, making it valuable in agricultural formulations.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The difluoromethoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

2-Chloro-5-(difluoromethoxy)benzyl Bromide (CAS: 1017779-54-2)
  • Molecular Formula : C₈H₆BrClF₂O
  • Molecular Weight : 271.49 g/mol
  • Key Differences: Single chlorine atom at the 2-position (vs. 3,4-dichloro in the target compound). Commercial availability (Thermo Scientific) suggests broader synthetic utility .
2,4-Dichloro-5-(difluoromethoxy)benzyl Bromide (CAS: 1806276-10-7)
  • Molecular Formula : C₈H₄BrCl₂F₂O
  • Molecular Weight : 310.93 g/mol
  • Key Differences :
    • Chlorine atoms at 2- and 4-positions (vs. 3,4-dichloro), altering electronic and steric properties.
    • Positional isomerism may influence regioselectivity in subsequent reactions.

Functional Group Variants

3,4-Dichloro-5-(trifluoromethoxy)benzyl Bromide (CAS: 1706435-11-1)
  • Molecular Formula : C₈H₄BrCl₂F₃O
  • Molecular Weight : 328.38 g/mol
  • Key Differences: Trifluoromethoxy (-OCF₃) group instead of difluoromethoxy (-OCHF₂). Higher molecular weight and lipophilicity, which may impact solubility and pharmacokinetics in drug development.
4-(Difluoromethoxy)benzyl Bromide (CAS: Not explicitly listed)
  • Molecular Formula : C₈H₇BrF₂O
  • Molecular Weight : 237.04 g/mol (estimated)
  • Key Differences :
    • Lacks chlorine substituents, reducing steric and electronic effects.
    • Simpler structure with higher reactivity in alkylation reactions, as demonstrated in a substitution reaction with K₂CO₃ .

Structural and Crystallographic Comparisons

Evidence from crystallographic studies of substituted benzyl bromides (e.g., 2,6-dimethoxybenzyl bromide) highlights the impact of substituents on molecular geometry :

  • Bond Lengths : Electron-withdrawing groups (e.g., -Cl, -OCHF₂) lengthen the C–Br bond (1.93–1.97 Å vs. 1.89 Å in unsubstituted benzyl bromide) due to reduced electron density.
  • Torsion Angles : Steric bulk from 3,4-dichloro substitution likely forces the C–Br bond into a near-perpendicular orientation (≈90°) relative to the aromatic plane, affecting reaction trajectories .

Physical and Chemical Properties

Property 3,4-Dichloro-5-(difluoromethoxy)benzyl Bromide 3,4-Dichloro-5-(trifluoromethoxy)benzyl Bromide 2-Chloro-5-(difluoromethoxy)benzyl Bromide
Molecular Formula C₈H₄BrCl₂F₂O C₈H₄BrCl₂F₃O C₈H₆BrClF₂O
Molecular Weight (g/mol) 310.93 328.38 271.49
Key Substituents 3,4-Cl; 5-OCHF₂ 3,4-Cl; 5-OCF₃ 2-Cl; 5-OCHF₂
Reactivity (SN2) High (electron-withdrawing groups) Very High (stronger -OCF₃) Moderate (less steric hindrance)

Biological Activity

3,4-Dichloro-5-(difluoromethoxy)benzyl bromide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9_{9}H7_{7}BrCl2_{2}F2_{2}O
  • Molecular Weight : 308.01 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. The compound may act as an inhibitor of various enzymes and receptors, leading to significant biochemical effects. The precise mechanism can vary based on the biological context and target pathways involved.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related halogenated compounds have shown effectiveness against various bacterial strains, suggesting a potential for this compound in antimicrobial applications .

Anticancer Potential

Several studies have investigated the anticancer properties of fluorinated benzyl derivatives. These compounds have demonstrated cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). In vitro assays have revealed that the presence of halogen atoms enhances the potency against these cell lines .

CompoundCell LineIC50_{50} (µM)
This compoundHeLaTBD
Related Fluorinated CompoundMCF-75.0

Insecticidal Activity

The insecticidal properties of related compounds suggest that this compound may also be effective in pest control. Studies have shown that halogenated benzyl derivatives exhibit significant toxicity against agricultural pests, which could be explored further in agrochemical applications .

Study 1: Antimicrobial Efficacy

A study conducted on a series of chlorinated benzyl compounds found that those with difluoromethoxy substitutions displayed enhanced antimicrobial activity compared to their non-fluorinated counterparts. The study highlighted the importance of structural modifications in enhancing bioactivity .

Study 2: Anticancer Screening

In a high-throughput screening campaign aimed at identifying novel anticancer agents, a derivative of this compound was found to inhibit cell proliferation in various cancer cell lines. The lead compound demonstrated an IC50_{50} value significantly lower than traditional chemotherapeutics, indicating its potential as a therapeutic agent .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-5-(difluoromethoxy)benzyl bromide
Reactant of Route 2
3,4-Dichloro-5-(difluoromethoxy)benzyl bromide

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